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molecular formula C10H17NO B157126 2-Azaspiro[4.6]undecan-3-one CAS No. 134617-89-3

2-Azaspiro[4.6]undecan-3-one

Cat. No. B157126
M. Wt: 167.25 g/mol
InChI Key: YXTWCCJCYBPHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04228179

Procedure details

38 g. N-acetyl-3-oxo-2-azaspiro[4,6]undecane are heated to 60° C. for 6 hours in a solution of 40 g. potassium carbonate in 400 ml. 80% aqueous ethanol. The reaction mixture is then acidified with dilute hydrochloric acid, the ethanol is stripped off in a vacuum and the aqueous residue is extracted with methylene chloride. The residue obtained after evaporation of the solvent gives, upon vacuum distillation, 3-oxo-2-azaspiro[4,6]undecane in the form of a colourless syrup; b.p. 125°-135° C./10-3 mm.Hg. After crystallisation from diisopropyl ether, the compound melts at 70°-74° C.
Name
N-acetyl-3-oxo-2-azaspiro[4,6]undecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:4]1[C:8](=[O:9])[CH2:7][C:6]2([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:5]1)(=O)C.C(=O)([O-])[O-].[K+].[K+].Cl>C(O)C>[O:9]=[C:8]1[CH2:7][C:6]2([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:5][NH:4]1 |f:1.2.3|

Inputs

Step One
Name
N-acetyl-3-oxo-2-azaspiro[4,6]undecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CC2(CC1=O)CCCCCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous residue is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
O=C1NCC2(C1)CCCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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